molecular formula C5H4ClN5 B3385844 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6698-57-3

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B3385844
CAS No.: 6698-57-3
M. Wt: 169.57 g/mol
InChI Key: CDCIGRWNHUEEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fused Pyridazine (B1198779) Heterocycles in Chemical Sciences

The study of pyridazine and its fused derivatives has a rich history in heterocyclic chemistry. researchgate.netacs.org The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses unique physicochemical properties. nih.gov It is characterized by weak basicity and a high dipole moment, which distinguishes it from other azines and makes it an attractive component in medicinal chemistry. nih.govdntb.gov.ua These properties can influence molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for drug-target binding. nih.gov Over the decades, extensive research has been dedicated to the synthesis and reaction mechanisms of pyridazines and their fused systems, leading to a diverse library of compounds with a wide spectrum of potential applications. researchgate.net The inherent polarity and dual hydrogen-bonding capacity of the pyridazine core have made it a valuable scaffold in the design of biologically active molecules. nih.gov

Significance of the 6-Chloro-derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine Scaffold in Contemporary Research

The specific scaffold, 6-Chloro- derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine, serves as a crucial building block in the synthesis of more complex molecules. While research on this exact compound is limited, its significance is highlighted by the extensive investigation into its derivatives. The 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (B188529) core is a common starting point for the development of novel compounds with potential therapeutic applications. researchgate.netnih.gov

Researchers utilize this scaffold to create libraries of derivatives by introducing various substituents at different positions on the heterocyclic rings. These modifications are designed to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The presence of the chloro group at the 6-position provides a reactive site for further chemical transformations, making it a versatile intermediate in synthetic chemistry. The exploration of derivatives based on this core has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

Physicochemical Properties of 6-Chloro- derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine
PropertyValue
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
CAS Number144665-44-3
PubChem CID252959

Overview of Research Trajectories for Triazolopyridazine Derivatives

The research landscape for triazolopyridazine derivatives is predominantly focused on medicinal chemistry and drug discovery, with a particular emphasis on oncology. A significant research trajectory involves the design and synthesis of these compounds as kinase inhibitors. nih.govnih.gov For instance, derivatives of the derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of c-Met and Pim-1 kinases, which are key targets in cancer therapy. nih.govnih.gov

Another major area of investigation is the broad antiproliferative activity of these compounds. Numerous studies have evaluated series of 6-chloro-3-substituted- derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazines for their in vitro cytotoxicity against a range of human cancer cell lines, including acute lymphoblastic leukemia and breast adenocarcinoma. researchgate.netnih.gov Some of these derivatives have shown potent activity, inducing apoptosis in cancer cells. researchgate.netnih.gov

Beyond cancer, the biological activities of triazolopyridazine derivatives are being explored in other therapeutic areas. Research has indicated their potential as antimicrobial agents. researchgate.net Furthermore, the versatility of the triazolopyridine scaffold, a related structure, has been demonstrated in the development of dual inhibitors, such as those targeting both Janus kinases (JAK) and histone deacetylases (HDAC). tandfonline.com This multi-targeted approach represents an expanding frontier in the development of novel therapeutics based on this heterocyclic system.

Selected Research Findings on derpharmachemica.comnih.govresearchgate.netTriazolo[4,3-b]pyridazine Derivatives
Derivative ClassTarget/Activity InvestigatedKey FindingsSource
6-chloro-3-substituted- derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazinesCytotoxicity in Leukemia and Breast Cancer Cell LinesCertain derivatives exhibited potent cytotoxic activity and induced apoptosis via caspase 3/7 activation. nih.gov
Triazolo-pyridazine derivativesc-Met Kinase InhibitionDesigned as Class II c-Met inhibitors, with some compounds showing significant cytotoxicity against c-Met overexpressed cancer cells. nih.gov
Triazolo[4,3-b]pyridazine derivativesDual c-Met/Pim-1 InhibitionSynthesized derivatives showed potent dual inhibitory activity and strong antiproliferative effects on various tumor cells. nih.gov
6-chloro-3-substituted- derpharmachemica.comnih.govresearchgate.nettriazolo[4,3-b]pyridazinesAntimicrobial ActivityDerivatives were subjected to preliminary antimicrobial activity screening and showed varying levels of efficacy. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-1-3(7)5-9-8-2-11(5)10-4/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCIGRWNHUEEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2N=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291412
Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6698-57-3
Record name NSC75287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine and Its Analogs

Strategies for Triazolopyridazine Core Construction

Cyclocondensation Reactions

Cyclocondensation is a cornerstone in the synthesis of the triazolopyridazine core. This approach involves the intramolecular cyclization of a hydrazinopyridazine with a one-carbon electrophile, effectively forming the triazole ring.

A direct and effective method for synthesizing the target compound, 6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamine, involves the cyclocondensation of a hydrazinopyridazine precursor. In a key synthetic step, 6-Chloro-3-hydrazino-pyridazin-4-ylamine is refluxed in formic acid. This reaction provides the desired triazole ring fused to the pyridazine (B1198779) core in acceptable yields. nih.gov The formic acid serves as the source of the C3 carbon of the triazole ring.

This strategy is broadly applicable to the synthesis of various analogs. For instance, reacting 3-chloro-6-(3-thienyl)pyridazine with formic acid hydrazide in refluxing n-butyl alcohol yields 6-(3-Thienyl)- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine. prepchem.com Similarly, other one-carbon sources like acetic acid and ethyl chloroformate can be used to introduce different substituents at the 3-position of the triazole ring. nih.gov

Starting MaterialReagent(s)ConditionsProduct
6-Chloro-3-hydrazino-pyridazin-4-ylamineFormic acidReflux6-Chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamine
3-Chloro-6-(3-thienyl)pyridazineFormic acid hydraziden-Butanol, Reflux6-(3-Thienyl)- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine
6-chloro-3-hydrazinopyridazineCyanogen bromideEtOH, H₂O6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-3-amine

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex heterocyclic systems by combining three or more reactants in a single synthetic operation. While specific MCRs for the direct synthesis of 6-Chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine are not extensively documented, the principles are well-established for related triazole-fused heterocycles. For example, a one-pot, three-component synthesis has been developed for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives by reacting 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov This approach highlights the potential for MCRs to rapidly generate molecular diversity. The in-situ generation of intermediates, such as 1,3-dicarbonyl compounds, followed by cyclocondensation with hydrazines is a common theme in MCRs for pyrazole (B372694) synthesis, a strategy that could be adapted for pyridazine-based systems. beilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the triazolopyridazine core, allowing for the introduction of various substituents, particularly amines, to generate diverse analogs. The chloro-substituents on the pyridazine ring are susceptible to displacement by nucleophiles.

This strategy is typically employed after the formation of the core triazolopyridazine ring system. For example, 8-chloro-6-alkyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives can be treated with a variety of amines to furnish the corresponding 8-amino substituted final compounds. nih.gov A specific documented example is the reaction of 6-chloro nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine with N-Boc-piperazine in the presence of a base like DIEA, heated in a microwave reactor, to yield the piperazine-substituted product. nih.gov The reactivity of chloro-substituted diazines in nucleophilic substitution is a well-studied phenomenon. wuxiapptec.com

SubstrateNucleophileConditionsProductYield
8-Chloro-6-alkyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazinesVarious aminesHeat8-Amino-6-alkyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazinesN/A
6-Chloro nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazineN-Boc-piperazine, DIEAEthanol, 100 °C (Microwave)tert-butyl 4-{ nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate74% (crude)
6-chloro-7/8-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazineBoc-piperazine, DIEANMP, 150 °Ctert-butyl 4-((7/8)-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate88%

Oxidative Cyclization Approaches

Oxidative cyclization offers an alternative route to the fused triazole ring system, typically proceeding through a hydrazone intermediate which is then cyclized under the influence of an oxidizing agent. This method is particularly common for the synthesis of the isomeric nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine system but the chemical principles are relevant for triazolopyridazine synthesis as well.

The general process involves the initial condensation of a hydrazinopyridine (or hydrazinopyridazine) with an aldehyde or a related carbonyl compound to form a hydrazone. rsc.org This intermediate is then subjected to an oxidizing agent which facilitates the intramolecular C-N bond formation to yield the final fused heterocyclic product. Various oxidizing systems have been employed for this purpose, including iodine, N-chlorosuccinimide (NCS), and potassium iodide (KI) with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org

Thermal Rearrangement Pathways

Rearrangement reactions can be integral to the synthetic pathways leading to the triazolopyridazine core or its precursors. One notable example is the use of a Curtius rearrangement in the synthesis of the precursor for the target compound. This rearrangement was used to convert a carboxylic acid to an amine group on the pyridazine ring before the subsequent cyclization to form the triazole ring. nih.gov

Another relevant rearrangement in heterocyclic chemistry is the Boulton–Katritzky rearrangement, which involves the recyclization of a heterocyclic system. nih.gov For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govnih.govresearchgate.nettriazol-4-yl)pyridines. nih.gov This type of mononuclear heterocyclic rearrangement is a valuable tool for accessing diverse nitrogen-containing five-membered heterocycles from other ring systems. nih.govresearchgate.net Furthermore, thermal ring transformation following acylation of tetrazoles with chloroazines has been reported as a route to triazolo-annulated azines, representing another pathway involving rearrangement. nih.gov

Functionalization and Derivatization Techniques

The 6-chloro-triazolo[4,3-b]pyridazin-8-amine scaffold is a versatile platform for chemical modification. Researchers have developed various techniques to introduce a wide array of functional groups at key positions, alter the core amine moiety, and incorporate diverse aromatic and heterocyclic systems. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Introduction of Substituents at Key Positions

The functionalization of thetriazolo[4,3-b]pyridazine core is primarily achieved through nucleophilic substitution reactions on chloro-substituted precursors. The chlorine atoms, typically at the 6- and 8-positions, serve as effective leaving groups, enabling the introduction of various substituents.

Research has demonstrated that substitutions at the 3-, 7-, and 8-positions of the triazolopyridazine ring can significantly impact the compound's properties. While simple additions like methyl, chloro, trifluoromethyl, or amino groups at these positions have been explored, they often result in a considerable loss of potency compared to the unsubstituted parent compound. However, the introduction of larger aryl groups, such as phenyl and benzyl, at the 3-position has been shown to retain potency.

Specifically, 8-chloro-6-alkyl-triazolo[4,3-b]pyridazine derivatives are common intermediates that undergo nucleophilic substitution with appropriate amines to yield a variety of final compounds. This approach allows for the systematic modification of the molecule to probe for desired biological activities. For instance, the incorporation of a 2-trifluoromethyl-4-pyridyl group at the 3-position resulted in an analog with modest potency, indicating that specific heteroaryl substitutions are tolerated.

Modification of Amine Moiety (8-amine)

The amine group at the 8-position is a key site for derivatization. Modification at this position is typically accomplished by first synthesizing an 8-chloro intermediate, which is then subjected to nucleophilic substitution with a diverse range of amines. This strategy has been successfully employed to create libraries of-triazolo[4,3-b]pyridazin-8-amine derivatives substituted at either the 6- or 8-position.

In one synthetic approach, phthalic anhydride (B1165640) is used as a starting material to generate a 1,4-dichlorophthalazine (B42487) intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinyl group, which is a precursor for forming the triazole ring and subsequent amine modifications. This multi-step process allows for the construction of the core heterocyclic system and the introduction of the reactive amine functionality.

Synthesis of Chloro-Substituted Intermediates

The synthesis of chloro-substituted intermediates is a fundamental step in the derivatization of the triazolopyridazine scaffold. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent used for this purpose. For example, 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine can be prepared by treating its corresponding hydroxyl precursor with POCl₃. Similarly, 1,4-dichlorophthalazine, a key precursor, is synthesized by reacting 2,3-dihydrophthalazine-1,4-dione with phosphorus oxychloride under reflux conditions.

Table 1: Key Chloro-Substituted Intermediates and Reagents
IntermediatePrecursorChlorinating/Key ReagentReference
8-Chloro-6-methyl-triazolo[4,3-b]pyridazineHydroxy-6-methyl-triazolo[4,3-b]pyridazinePhosphorus oxychloride (POCl₃)
1,4-Dichlorophthalazine2,3-Dihydrophthalazine-1,4-dionePhosphorus oxychloride (POCl₃)
6-Chloro-3-hydrazino-pyridazin-4-ylamineDichloro derivativeHydrazine hydrate
6-chloro-triazolo[4,3-b]pyridazin-3-amine6-chloro-3-hydrazinopyridazineCyanogen bromide

Incorporation of Diverse Heteroaryl Groups

Expanding the chemical diversity of the triazolopyridazine core involves the incorporation of various heteroaryl groups. This strategy aims to explore new regions of chemical space and modulate the compound's properties. These groups can be introduced at different positions, often via cyclization reactions or by coupling with pre-functionalized heteroaryl precursors.

One common method involves reacting a hydrazino-pyridazine intermediate with a heteroaryl carboxylic acid in the presence of a dehydrating agent like POCl₃. For example, 6-chloro-3-(2-(trifluoromethyl)pyridin-4-yl)-triazolo[4,3-b]pyridazine was synthesized by refluxing 3-hydrazino-6-chloropyridazine with 2-(trifluoromethyl)isonicotinic acid and POCl₃. Another example is the synthesis of 6-(3-Thienyl)-1,2,4-triazolo[4,3-b]pyridazine, achieved by heating 3-chloro-6-(3-thienyl)pyridazine with formic acid hydrazide. These methods demonstrate the feasibility of attaching diverse heteroaryl systems, such as pyridines and thiophenes, to the triazolopyridazine nucleus. The choice of heteroaryl group is critical, as demonstrated by the development of azabenzothiazole analogs as potential leads for optimization.

Advanced Synthetic Approaches

To improve the efficiency and environmental footprint of synthetic procedures, modern techniques such as microwave-assisted synthesis have been applied to the production of triazolopyridazine derivatives.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including triazoles and their fused derivatives. This technique often leads to significantly reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional heating methods.

The application of microwave irradiation has been successfully demonstrated in the synthesis oftriazolo[4,3-b]pyridazine analogs. In one procedure, the reaction of 6-chlorotriazolo[4,3-b]pyridazine with N-Boc-piperazine was carried out in a microwave reactor at 100°C for 2 hours, yielding the desired product efficiently. Another protocol involved reacting 3-hydrazino-6-chloropyridazine with formic acid in a microwave vial for 30 minutes to produce 6-chloro-triazolo[4,3-b]pyridazine. These examples highlight the significant rate enhancement provided by microwave heating. For instance, a reaction that took 27 hours under conventional heating was completed in just 30 minutes using microwave irradiation, with an impressive yield of 96%. The benefits of MAOS, including higher atom economy and reduced use of hazardous chemicals, position it as a key technology for the sustainable synthesis of these important heterocyclic compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodReference
N-Boc-piperazine substitutionNot specified2 hours at 100°C
Triazole ring formation with formic acidNot specified30 minutes
General triazole derivative synthesis27 hours30 minutes (96% yield)
1,3,5-trisubstituted-1,2,4-triazoles synthesis> 4.0 hours1 minute (85% yield)

Green Chemistry Considerations in Synthetic Procedures

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of heterocyclic compounds, including nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives. These considerations aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches applicable to the synthesis of the target compound and its analogs include the use of alternative energy sources. Microwave irradiation, for instance, has been effectively used in the synthesis of the precursor 6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine. The reaction of 3,6-dichloropyridazine (B152260) with formic hydrazide can be significantly accelerated under microwave heating, reducing reaction times from hours to minutes. researchgate.netnih.gov This technique not only saves energy but can also lead to cleaner reactions with improved yields. Similarly, sonochemistry, which uses ultrasound to induce chemical reactions, presents another energy-efficient method that has been successfully applied to the synthesis of related 1,3,5-triazine (B166579) derivatives, often using water as a solvent. nih.gov

The choice of solvent is another critical aspect of green synthesis. While many traditional syntheses of triazolopyridazines employ solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), efforts are being made to substitute these with more environmentally benign options such as ethanol. nih.gov Catalyst-free and additive-free reactions represent a significant advancement in green chemistry. researchgate.net The development of tandem reactions, where multiple synthetic steps are combined into a single operation, further enhances efficiency by reducing the need for intermediate purification steps, thereby saving solvents and energy. researchgate.net

Recent research has also focused on novel, bio-inspired catalytic systems that operate under mild conditions. For example, an amine oxidase-inspired catalyst has been developed for the synthesis of 1,2,4-triazoles, using molecular oxygen as the terminal oxidant, which generates water as the only byproduct. rsc.org Such biomimetic approaches offer a promising pathway for the sustainable synthesis of complex heterocyclic structures. rsc.org

The table below summarizes various green chemistry techniques and their application in the synthesis of triazole-fused heterocycles.

Green Chemistry PrincipleTechnique/ReagentApplication ExampleBenefit
Alternative Energy Microwave IrradiationSynthesis of 6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine nih.govReduced reaction time, energy savings
Alternative Energy SonochemistrySynthesis of 1,3,5-triazine derivatives nih.govHigh yields, short reaction time, use of water as solvent
Safer Solvents EthanolNucleophilic substitution on the triazolopyridazine core nih.govReduced toxicity and environmental impact
Catalysis Bio-inspired catalysts (e.g., o-quinone)General synthesis of 1,2,4-triazoles rsc.orgMild conditions, use of O2 as oxidant, low environmental factor
Process Intensification One-pot multi-component reactionsSynthesis of triazolopyrimidine derivatives eurekaselect.comIncreased efficiency, reduced waste from intermediate purification

Synthetic Challenges and Optimization Strategies

The synthesis of 6-Chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine and its analogs, while achievable, presents several challenges that necessitate careful optimization of reaction conditions. Key difficulties include managing regioselectivity, dealing with harsh reaction conditions, and maximizing yields.

A primary challenge lies in the initial construction of the triazolopyridazine core. The classical approach involves the cyclization of a hydrazinyl-pyridazine intermediate. For instance, the key intermediate 6-chloro- nih.govnih.govresearchgate.net-triazolo[4,3-b]pyridazin-8-ylamine is synthesized by refluxing 6-Chloro-3-hydrazino-pyridazin-4-ylamine in formic acid. nih.gov While effective, this step can require prolonged heating, and the yield is described as "acceptable," suggesting room for improvement. nih.gov The synthesis of various substituted analogs often requires the use of corrosive and hazardous reagents like phosphorus oxychloride (POCl3) to convert precursor acids or ketones into the necessary chloro-pyridazine intermediates, which poses handling and environmental risks. nih.gov

Optimization strategies are crucial for overcoming these hurdles and developing efficient and scalable synthetic routes. One of the most effective strategies is the adoption of microwave-assisted synthesis. As mentioned, heating the reaction of 6-chloro-3-hydrazinopyridazine with formic acid in a microwave reactor can dramatically shorten the reaction time to just minutes, often leading to higher purity and yields compared to conventional heating. nih.gov

Another optimization strategy involves the development of more efficient cyclization methods. An efficient synthesis of 6-chloro-3-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines has been described via an intramolecular oxidative cyclization of corresponding hydrazone precursors using iodobenzene (B50100) diacetate. nih.gov This method provides a direct route to 3-substituted analogs, avoiding harsher multi-step procedures.

For the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, the optimization of nucleophilic aromatic substitution (SNAr) reactions on the chloro-substituted triazolopyridazine core is critical. nih.govnih.gov Challenges in this step include sluggish reactions and the potential for side reactions. Optimization involves screening various combinations of solvents (e.g., ethanol, NMP), bases (e.g., DIEA), and temperatures to drive the reaction to completion and maximize yield. nih.gov For example, reactions with N-Boc-piperazine have been optimized using both conventional heating overnight and microwave heating for shorter durations to produce the desired substituted products in good yields. nih.gov The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is another key tactic to prevent unwanted reactions at other sites on the molecule, followed by a final deprotection step. nih.gov

The table below details some of the challenges and the corresponding optimization strategies employed in the synthesis of these compounds.

Synthetic StepChallengeOptimization StrategyExample
Core Formation (Cyclization) Prolonged reaction time, moderate yields with conventional heatingUse of microwave irradiationReaction of 6-chloro-3-hydrazinopyridazine with formic acid is completed in 30 minutes. nih.gov
Core Formation (Cyclization) Harsh reagents for precursor synthesisDevelopment of milder, more direct methodsIntramolecular oxidative cyclization using iodobenzene diacetate. nih.gov
Substitution (SNAr) Sluggish reaction, potential for side productsScreening of solvents, bases, and temperature; use of microwave heatingReaction of 6-chloro nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine with N-Boc-piperazine heated to 100 °C in a microwave for 2 hours. nih.gov
Functional Group Tolerance Unwanted reactions at other amine or functional groupsUse of protecting groups (e.g., Boc)Protection of an amine with a Boc group, followed by deprotection after subsequent synthetic steps. nih.gov

Structural Elucidation and Conformational Analysis of 6 Chloro 1 2 3 Triazolo 4,3 B Pyridazin 8 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide detailed information about the atomic and molecular structure, as well as the electronic properties of the synthesized molecules.

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional and two-dimensional NMR experiments are utilized for the comprehensive structural assignment of 6-Chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-8-amine derivatives.

One-dimensional NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural determination.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-3-amine, the protons of the pyridazine (B1198779) ring typically appear as doublets in the aromatic region. For instance, in a related derivative, 6-chloro-3-(2-(trifluoromethyl)pyridin-4-yl)- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine, the pyridazine protons are observed as doublets at δ 8.11 ppm and δ 7.11 ppm with a coupling constant (J) of 9.5 Hz. nih.gov The amine protons (-NH₂) in 6-chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-3-amine appear as a broad singlet at δ 6.69 ppm. nih.gov For other derivatives, such as 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine, the pyridazine protons show signals at δ 8.09 (d, J = 9.6 Hz) and δ 7.09 (d, J = 9.6 Hz). nih.govresearchgate.net The protons of the substituted phenyl ring and the hexyloxy chain are also clearly resolved. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine, the carbon atoms of the pyridazine ring resonate at δ 149.0 (C6), δ 143.3 (C3), δ 126.5 (C4), and δ 121.4 (C5). nih.gov In another example, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, the pyridazine and triazole ring carbons appear in the range of δ 122.0 to δ 149.1 ppm. nih.gov

Table 1: ¹H NMR Data for Selected 6-Chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
6-chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-3-amine nih.gov Pyridazine-H 8.11 d 9.5
Pyridazine-H 7.11 d 9.5
NH₂ 6.69 s -
6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine nih.govresearchgate.net Pyridazin-H 8.09 d 9.6
Pyridazin-H 7.09 d 9.6
Phenyl-H 8.36 d 9.0
Phenyl-H 7.03 d 9.0
OCH₂ 4.01 t 6.6
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine nih.gov Pyridazine-H 8.16 d 9.6
Pyridazine-H 7.13 d 9.6
Phenyl-H 8.23 m -
Phenyl-H 7.41 t -
Phenyl-H 7.32 d 8.2
CH₃ 2.52 s -

Table 2: ¹³C NMR Data for Selected 6-Chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine Derivatives

Compound Carbon Chemical Shift (δ, ppm)
6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine nih.gov C6 (pyridazin) 149.0
C3 (pyridazin) 143.3
C4 (pyridazin) 126.5
C5 (pyridazin) 121.4
Phenyl Carbons 161.0, 148.0, 129.2, 117.6, 114.7
OCH₂ 68.1
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine nih.gov Aromatic C 149.1, 148.2, 143.5, 139.0, 136.6, 131.6, 128.7, 128.3, 126.6, 124.7, 122.0
CH₃ 21.5

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. For instance, in the analysis of a related 1,2,4-triazolo[4,3-a]pyrazine scaffold, the amine proton showed strong HMBC correlations to the triazolopyrazine scaffold carbons, confirming the site of amination. beilstein-journals.org These techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine shows characteristic absorption bands at 3045 cm⁻¹ (aromatic C-H stretching), 2956-2865 cm⁻¹ (aliphatic C-H stretching), 1608 cm⁻¹ (C=N stretching), and 1253 cm⁻¹ (C-O stretching). nih.gov These bands confirm the presence of the aromatic rings, the alkyl chain, and the ether linkage.

Table 3: IR Absorption Data for 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine nih.gov

Wavenumber (cm⁻¹) Assignment
3045 Aromatic C-H stretch
2956, 2938, 2918, 2865 Aliphatic C-H stretch
1608 C=N stretch
1538 Aromatic C=C stretch
1458 CH₂ bend
1253 C-O stretch
1057 C-Cl stretch
830 C-H out-of-plane bend

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula.

For example, the field desorption mass spectrum (FD-MS) of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine shows a molecular ion peak at m/z 244.3, which corresponds to the molecular weight of the compound and exhibits the characteristic chlorine isotopic pattern. nih.gov In the case of related aminated triazolopyrazines, high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to confirm the elemental composition of the synthesized molecules. beilstein-journals.org The fragmentation patterns observed in the mass spectra can provide valuable information about the structure of the molecule.

Table 4: Mass Spectrometry Data for Selected 6-Chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine Derivatives

Compound Ionization Method m/z Assignment
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine nih.gov FD-MS 244.3 [M]⁺
6-chloro-3-methyl- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-8-amine uni.lu Predicted ESI 184.03845 [M+H]⁺
6-chloro-3-iodo- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazine uni.lu Predicted ESI 280.90856 [M+H]⁺

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of 6-Chloro- nih.govchemicalbook.combeilstein-journals.orgtriazolo[4,3-b]pyridazin-8-amine derivatives are expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heteroaromatic ring systems. These spectra can be influenced by the nature and position of substituents on the triazolopyridazine core.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis has been successfully employed to determine the molecular structures of several derivatives of 6-chloro- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine. These analyses reveal detailed information about the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice.

For instance, the derivative 6-chloro-3-(3-methylphenyl)- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine was analyzed, and its crystallographic data determined. nih.gov The compound crystallizes in a monoclinic system. nih.gov The analysis of bond lengths within this molecule indicates a pronounced localization of double bonds in the pyridazine ring. nih.gov Specifically, the N—N bonds in the bicyclic framework are significantly longer than the C—N bonds, and the C—C bond lengths in the pyridazine ring are alternating. nih.gov The C1—Cl1 bond is noted to be relatively long [1.732 (3) Å], which is correlated with its reactivity. nih.gov

Another derivative, 6-chloro-3-[4-(hexyloxy)phenyl]- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine, also crystallizes in the monoclinic system, space group C2/c. researchgate.net The detailed crystallographic data for these two derivatives are summarized in the tables below.

Crystal Data and Structure Refinement for 6-Chloro-3-(3-methylphenyl)- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine nih.gov
ParameterValue
Chemical formulaC₁₂H₉ClN₄
Formula weight244.68
Temperature173 K
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.1001 (18) Å
b = 11.431 (3) Å
c = 13.783 (3) Å
β93.403 (6)°
Volume1116.6 (5) ų
Z4
Crystal Data and Structure Refinement for 6-Chloro-3-[4-(hexyloxy)phenyl]- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine researchgate.net
ParameterValue
Chemical formulaC₁₇H₁₉ClN₄O
Formula weight330.81
Temperature193 K
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 21.4463 (13) Å
b = 11.3646 (3) Å
c = 18.0798 (11) Å
β130.696 (2)°
Volume3341.0 (3) ų
Z8

Analysis of Intermolecular Interactions in Crystalline Forms (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of 6-chloro-3-(3-methylphenyl)- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine, molecules form dimers that are connected through π-π interactions. nih.gov The distance between the centroids of the pyridazine and tolyl rings is approximately 3.70 Å. nih.gov These dimers are further linked to neighboring molecules by C—H···N hydrogen bonds. nih.gov An intramolecular C—H···N hydrogen bond is also observed, contributing to the molecule's planar conformation. nih.gov

Similarly, for 6-chloro-3-[4-(hexyloxy)phenyl]- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine, the crystal structure shows that pairs of molecules are connected via π-π interactions between the phenyl ring and the triazolopyridazine moiety. researchgate.netnih.gov The interplay of hydrogen bonding and π-π stacking is a significant factor in stabilizing the crystal lattice of such aromatic heterocyclic compounds. rsc.orgnih.gov The strength of π-π stacking can be influenced by hydrogen bonding, which may affect the electron density of the aromatic rings. rsc.org

Conformational Analysis and Stereochemical Considerations

Conformational analysis of 6-chloro- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine derivatives, derived from crystallographic data, reveals important stereochemical features. The core bicyclic rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine system is inherently planar.

In the case of 6-chloro-3-(3-methylphenyl)- rsc.orgrsc.orgsmolecule.comtriazolo[4,3-b]pyridazine, the entire molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.036 Å. nih.gov The dihedral angle between the mean planes of the phenyl ring and the bicyclic system is a mere 2.21°. nih.gov The torsion angles within the C—N framework are all below 2°, further confirming the planarity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of small molecule inhibitors within the active sites of protein targets.

Docking studies on various derivatives of the vensel.orgresearchgate.netrsc.orgtriazolo[4,3-b]pyridazine core have successfully predicted their binding modes to several key protein kinases implicated in cancer, such as c-Met, Pim-1, and Tankyrases (TNKSs). rsc.orgnih.govnih.gov

Pim-1 and c-Met Kinases: For dual c-Met/Pim-1 inhibitors, the triazolopyridazine core is consistently predicted to anchor the molecule within the ATP-binding site of the kinases. rsc.orgnih.gov Docking simulations for potent derivatives have shown that the fused ring system forms crucial interactions with key amino acid residues. In the case of Pim-1 kinase, important interactions have been noted with residues such as Lys67 in the catalytic region, Glu171, and Asp186 in the DFG motif. vensel.org These interactions are vital for stabilizing the ligand in the active site and are a common feature among inhibitors of this class. rsc.org

Tankyrase (TNKS): In the development of Tankyrase inhibitors, 6-chloro- vensel.orgresearchgate.netrsc.orgtriazolo[4,3-b]pyridazin-8-amine was utilized as a key synthetic intermediate. nih.gov A derivative, N-(4-chlorophenethyl)-6-methyl- vensel.orgresearchgate.netrsc.orgtriazolo[4,3-b] pyridazin-8-amine (NNL), was co-crystallized with TNKS-2 (PDB code: 3P0Q), providing experimental validation of the binding mode. nih.gov Computational studies on this class of compounds revealed that the triazolo[4,3-b]pyridazine nucleus is crucial for activity. nih.gov The docking poses showed that even without the traditional amide feature of many PARP inhibitors, the core scaffold successfully preserves the key interactions within the canonical nicotinamide (B372718) binding site. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed as binding energy values, help in ranking potential inhibitors and prioritizing them for synthesis and biological testing.

In studies of triazolopyridazine derivatives, scoring functions like the London dG scoring function have been employed to evaluate and rank the generated docking poses. researchgate.net Furthermore, techniques such as Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) have been used to rescore docked complexes, providing a more refined calculation of binding free energy. mdpi.com

The predicted affinities often correlate well with experimentally determined biological activity, such as IC50 values. For instance, a highly active triazolopyridazine derivative, designated as compound 4g, demonstrated potent dual inhibitory activity against c-Met and Pim-1, which was consistent with favorable predictions from molecular docking studies. rsc.orgnih.govresearchgate.net

DerivativeTarget EnzymeBiological Activity (IC50)
Compound 4gc-Met0.163 ± 0.01 µM
Compound 4gPim-10.283 ± 0.01 µM

This table presents the in vitro inhibitory activity of a key derivative based on the vensel.orgresearchgate.netrsc.orgtriazolo[4,3-b]pyridazine scaffold, demonstrating its potent dual-kinase inhibition. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. This technique is used to assess the stability of the docked pose and analyze the conformational changes and intricate interactions that occur within the binding site.

MD simulations have been performed on triazolo-pyridazine derivatives to validate the stability of their complexes with target proteins. vensel.orgresearchgate.net In a computational study of PIM-1 kinase inhibitors, a 100-nanosecond MD simulation revealed that the triazolo-pyridazine ligand maintained strong conformational stability within the active site. vensel.org The stability of the complex was reinforced by the consistent formation of hydrogen bonds with the protein throughout the simulation. vensel.org Similarly, MD simulations of a related derivative targeting CDK2 confirmed the formation of a stable protein-ligand complex. researchgate.net

MD simulations are also crucial for understanding the dynamic nature of ligand-protein interactions. Analysis of the root-mean-square fluctuation (RMSF) of the atoms during a simulation can indicate the flexibility of different regions of the complex. Lower fluctuation ranges for the ligand are indicative of stronger and more stable binding interactions. researchgate.net These simulations allow researchers to observe how the ligand and protein adapt to each other, revealing subtle conformational adjustments that are not apparent from static docking models. This dynamic view is essential for a comprehensive understanding of the binding mechanism and for designing inhibitors with improved residence time and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for 6-Chloro- vensel.orgresearchgate.netrsc.orgtriazolo[4,3-b]pyridazin-8-amine were not detailed in the reviewed literature, studies have been successfully conducted on the broader family of triazolo-pyridazine and triazole derivatives. vensel.orgnih.gov

A 3D-QSAR study on a series of triazolo-pyridazine derivatives targeting PIM-1 kinase produced a statistically significant model with high predictive power. vensel.org The model achieved a cross-validation coefficient (q²) of 0.8866 and a conventional correlation coefficient (r²) of 0.9298, indicating a strong correlation between the structural features of the compounds and their inhibitory activity. vensel.org Such models generate 3D contour maps that highlight the regions where steric and electrostatic properties of the molecule can be modified to enhance biological activity. For example, a QSAR study on general 1,2,4-triazole (B32235) derivatives identified specific steric and electrostatic fields that were critical for their anticancer potential. nih.gov These findings are invaluable for guiding the synthesis of new analogues with optimized potency.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query for virtual screening of compound libraries to discover novel scaffolds or for guiding the design of new ligands.

For a compound like 6-Chloro- vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine, a pharmacophore model can be generated using two primary approaches:

Structure-Based Modeling: If the crystal structure of the target protein (e.g., a kinase) complexed with an inhibitor is available, the key interaction points can be directly translated into pharmacophoric features. For triazolo[4,3-b]pyridazine derivatives targeting BRD4, crystal structures have revealed the critical interactions, allowing for the creation of precise, structure-based pharmacophore models. researchgate.net

Ligand-Based Modeling: In the absence of a protein structure, a model can be built by aligning a set of known active molecules and extracting the common chemical features responsible for their activity.

A typical pharmacophore for a kinase inhibitor based on the triazolopyridazine scaffold would likely include features such as hydrogen bond acceptors (from the core nitrogens), hydrogen bond donors (from the amine group), and hydrophobic or aromatic features corresponding to substituted aryl rings that occupy the ATP-binding site. nih.govrsc.org

Table 3: Potential Pharmacophoric Features for a Triazolopyridazine-Based Kinase Inhibitor

Feature Type Description Potential Origin on Scaffold
Hydrogen Bond Acceptor Accepts a hydrogen bond from a protein backbone or side chain. Nitrogen atoms of the triazole and pyridazine (B1198779) rings.
Hydrogen Bond Donor Donates a hydrogen bond to a protein residue. The hydrogen atom of the 8-amine group.
Aromatic Ring Engages in π-π stacking or hydrophobic interactions. Aryl substituents often attached at the 3- or 6-position.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. superfri.org These calculations are used to determine optimized molecular geometries, atomic charges, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 6-Chloro- vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-amine, these calculations can:

Predict Reactivity: The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Visualize Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions. For instance, the nitrogen atoms of the fused ring system are expected to be regions of negative potential, making them likely hydrogen bond acceptors.

Determine Atomic Charges: Calculating the partial charges on each atom helps to rationalize intermolecular interactions and can be used as parameters in molecular docking simulations.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in a complex biological environment. superfri.org

Table 4: Key Parameters from Quantum Chemical Calculations

Calculated Property Significance
Optimized Geometry Provides the most stable 3D conformation of the molecule.
HOMO Energy Relates to the molecule's ability to donate electrons.
LUMO Energy Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Indicates chemical stability and reactivity.
Molecular Electrostatic Potential Visualizes charge distribution, predicting sites for electrostatic interactions.

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition Mechanisms

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several key enzyme families involved in cellular signaling and disease progression.

Kinase Inhibition (e.g., c-Met, Pim-1)

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core is a recognized pharmacophoric element for developing kinase inhibitors, particularly for c-Met and Pim-1, which are crucial targets in oncology.

Detailed research has led to the synthesis of various triazolo[4,3-b]pyridazine derivatives designed as dual inhibitors of c-Met and Pim-1 kinases. researchgate.net One study synthesized a series of such compounds and screened them for cytotoxic effects across 60 cancer cell lines. acs.org Among these, compound 4g demonstrated potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. researchgate.netacs.org This compound exhibited stronger antiproliferative effects than other derivatives in the series. acs.org Further mechanistic studies revealed that compound 4g induced cell cycle arrest in the S phase in MCF-7 cells and significantly promoted apoptosis. researchgate.netacs.org

Another study focused on O-linked and N-linked triazolopyridazines as c-Met inhibitors. nih.gov The N-linked series, in particular, showed nanomolar inhibition of c-Met kinase activity and demonstrated improved pharmacodynamic profiles, including the elimination of time-dependent inhibition of cytochrome P450 that was observed with the O-linked series. nih.gov Compound 12e , a triazolo-pyridazine derivative, also showed significant inhibitory activity against c-Met kinase with an IC50 value of 0.090 μM. nih.govmsdmanuals.com Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of the kinases. researchgate.net

CompoundTarget KinaseInhibitory Concentration (IC50)Reference
Compound 4gc-Met0.163 ± 0.01 μM researchgate.netacs.org
Compound 4gPim-10.283 ± 0.01 μM researchgate.netacs.org
Compound 12ec-Met0.090 μM nih.govmsdmanuals.com
N-linked triazolopyridazinesc-MetNanomolar range nih.gov

Bromodomain Inhibition (e.g., BRD4)

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a therapeutic target in various diseases, including cancer. mit.edu The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a promising starting point for designing potent BRD4 inhibitors. nih.gov

A series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been synthesized and shown to possess micromolar IC50 values against the first bromodomain of BRD4 (BD1). mit.edu X-ray crystallography studies have elucidated the binding modes of these inhibitors, confirming that they occupy the acetylated lysine (B10760008) (KAc) binding pocket, a key interaction for epigenetic reading. nih.govmit.edu Another compound, BSP (bromosporine), which features a triazolopyridazine scaffold, acts as a pan-bromodomain inhibitor, binding with low micromolar to nanomolar affinity to most classes within the human bromodomain family. nih.gov The binding of BSP involves engagement with a conserved asparagine residue (N140 in BRD4) and exhibits excellent shape complementarity with diverse acetyl-lysine binding sites. nih.gov

Similarly, derivatives of the isomeric triazolopyridine scaffold have been developed as potent BRD4 inhibitors. nih.govmdpi.com Compound 12m , a triazolopyridine derivative, showed potent BRD4 BD1 inhibitory activity and excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 μM, which is superior to the well-known BRD4 inhibitor (+)-JQ1. mdpi.com Molecular docking revealed that compound 12m binds to the acetyl-lysine binding site and forms a hydrogen bond with the crucial amino acid residue Asn140. mdpi.com

Compound Series/NameTargetInhibitory Concentration (IC50)Binding MechanismReference
nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivativesBRD4 (BD1)Micromolar valuesBinds to acetylated lysine (KAc) pocket nih.govmit.edu
BSP (bromosporine)Pan-Bromodomain (including BRD4)nM to low μM rangeEngages conserved asparagine (N140 in BRD4) nih.gov
Compound 12m (triazolopyridine)BRD4 (BD1)0.02 μM (in MV4-11 cells)Forms hydrogen bond with Asn140 in KAc pocket mdpi.com

Tubulin Polymerization Inhibition

Tubulin is a critical protein for cell mitosis, making it a key target for anticancer drug discovery. Derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been designed as antitubulin agents by acting as rigid analogues of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor. researchgate.net

In one study, a series of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines were synthesized. Compound 4q , featuring a 3-amino-4-methoxyphenyl moiety, displayed highly potent antiproliferative activity against several cancer cell lines, with IC50 values as low as 0.008 μM. nih.gov Mechanistic studies confirmed that 4q effectively inhibited tubulin polymerization and disrupted the microtubule network dynamics within cells. researchgate.netnih.gov This disruption leads to cell cycle arrest at the G2/M phase. nih.gov Molecular modeling studies indicated that these compounds bind to the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov Other related heterocyclic systems, such as triazolothiadiazines, have also been developed as potent tubulin polymerization inhibitors based on a similar design strategy.

CompoundTargetInhibitory Concentration (IC50)Mechanism of ActionReference
Compound 4q (3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine)Tubulin Polymerization0.008 - 0.014 μM (antiproliferative)Inhibits tubulin polymerization, binds to colchicine site, induces G2/M arrest. researchgate.netnih.gov
Triazolothiadiazine analoguesTubulin PolymerizationNanomolar range (antiproliferative)Blocks tubulin polymerization, disrupts microtubule network, induces G2/M arrest.

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and is a target for inflammatory diseases. nih.gov Structure-activity relationship studies have explored substituted nih.govnih.govnih.govtriazolo[4,3-b]pyridazines as novel inhibitors of PDE4. nih.gov

One study identified compound 18 , (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, as a highly potent inhibitor of the PDE4A isoform. nih.gov This compound was shown to be highly selective for PDE4 isoforms (A, B, C, and D) when tested against a panel of 21 PDE family members. nih.gov In a cell-based assay, compound 18 registered an EC50 value of 34.2 nM. nih.gov Crystallographic and docking studies suggest that a common catechol diether motif on these inhibitors forms a key hydrogen bond with a conserved glutamine residue within the PDE4 active site (Gln443 in PDE4B). nih.gov

CompoundTargetPotency (EC50)SelectivityReference
Compound 18PDE4A34.2 nM (cell-based)Highly selective for PDE4 isoforms (A, B, C, D) nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are involved in inflammation, and selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. While many studies focus on other scaffolds, research into pyridazine-based compounds has identified them as a novel prototype for COX-2 inhibitors.

Although direct studies on 6-Chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine are limited in this area, related structures like diaryl-1,2,4-triazolo[3,4-a]pyrimidines have been investigated as selective COX-2 inhibitors. For example, compounds 8m and 8o from this series showed potent COX-2 inhibitory activity with IC50 values of 11.60 µM and 10.50 µM, respectively, and selectivity indices significantly higher than the reference drug celecoxib. Docking studies supported these findings, showing that the compounds fit well within the COX-2 active site. Pyrazole-pyridazine hybrids have also been identified as potent and selective COX-2 inhibitors.

Compound SeriesTargetInhibitory Concentration (IC50)Selectivity Index (COX-1/COX-2)Reference
Compound 8m (Diaryl-1,2,4-triazolo[3,4-a]pyrimidine)COX-211.60 μM20
Compound 8o (Diaryl-1,2,4-triazolo[3,4-a]pyrimidine)COX-210.50 μM25
Celecoxib (Reference)COX-242 μM8

Receptor Interaction Studies

The interaction of drugs with specific cellular receptors is a fundamental mechanism of pharmacological action. mit.edu Derivatives of the triazolopyridazine and related triazolopyridine scaffolds have been found to interact with several important receptor classes.

The receptor tyrosine kinase c-Met, in addition to being inhibited enzymatically, is a receptor that is targeted by triazolo-pyridazine derivatives. nih.govmsdmanuals.com The binding of its natural ligand, hepatocyte growth factor (HGF), triggers signaling pathways that can lead to tumorigenesis when dysregulated. nih.govmsdmanuals.com Triazolo-pyridazine inhibitors are designed to block this signaling by interacting with the kinase domain of the receptor. nih.govnih.gov

Studies on related triazolopyridine derivatives have shown interactions with other receptors. For instance, a series of these compounds were identified as potent inverse agonists for the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor in psoriasis. nih.gov Another investigation explored the relationship between the electronic structure of triazolopyridine derivatives and their binding affinity for the human A1 adenosine receptor. Furthermore, 7-aryl-1,2,4-triazolopyridines have been reported to interact with glutamate (B1630785) receptors, suggesting potential applications in psychiatric disorders. These studies highlight the versatility of the triazolo-pyridazine and related scaffolds in binding to and modulating the function of various physiologically important receptors.

Adenosine Receptor Antagonism (A1, A2A, A3)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in a multitude of physiological processes. While various heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines and pyrazolo-triazolo-pyrimidines, have been extensively investigated as potent adenosine receptor antagonists, there is limited direct evidence in the available scientific literature specifically characterizing 6-Chloro- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazin-8-amine as an antagonist for A1, A2A, or A3 adenosine receptors. nih.govnih.gov

However, studies on related fused heterocyclic systems suggest that the broader class of nitrogen-rich bicyclic compounds is of significant interest in the search for new adenosine receptor ligands. For instance, research on 1,2,3-triazolo[4,5-d]pyridazine derivatives, which share structural similarities, has shown that substitutions at specific positions can confer high affinity and selectivity for the A1 receptor subtype. acs.org These findings highlight the potential of the triazolopyridazine scaffold in the design of receptor antagonists, though specific activity for 6-Chloro- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazin-8-amine remains to be explicitly demonstrated.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

The γ-Aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic agents used to treat anxiety and convulsive disorders. The nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine scaffold has been identified as a promising core for the development of novel GABAA receptor ligands.

A class of substituted 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives featuring an amino moiety at the 6-position has been shown to act as selective ligands for GABAA receptors. researchgate.net These compounds have demonstrated a particular affinity for the α2 and/or α3 subunits of the receptor, suggesting a potential for developing agents with anxiolytic and anticonvulsant properties. researchgate.net Although this research points to the potential of the general structure, specific modulation data for 6-Chloro- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazin-8-amine is not detailed in the available literature.

Cellular Pathway Modulation

Derivatives of the nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine scaffold have demonstrated significant capabilities in modulating fundamental cellular pathways, particularly those involved in cancer cell proliferation and survival.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key mechanism of action for many anticancer agents is the induction of apoptosis. Studies on various nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine derivatives have shown that this heterocyclic system can be a potent inducer of apoptosis in cancer cells.

For example, certain derivatives have been found to accelerate the apoptotic process significantly. This is often achieved through the activation of the intrinsic apoptotic pathway, which is regulated by a cascade of cysteine proteases known as caspases. Research has shown that treatment with a 6-(2-arylidenehydrazinyl)-3-aryl- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine derivative led to a significant increase in the levels of caspase-9, an initiator caspase crucial for this pathway. utmb.eduacs.org Similarly, other related sulphonamide derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govutmb.edutriazine have been shown to induce apoptosis through the activation of effector caspases, including caspase-3/7, as well as initiator caspases 8 and 9. This suggests that the triazolopyridazine core can serve as a foundation for compounds that trigger cell death through caspase-dependent mechanisms.

Compound ClassCell LineKey Apoptotic MechanismReference
6-(2-arylidenehydrazinyl)-3-aryl- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazineMCF-7 (Breast Cancer)Increased levels of caspase-9 utmb.eduacs.org
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govutmb.edutriazine sulphonamideMCF-7, MDA-MB-231 (Breast Cancer)Activation of caspases 3/7, 8, and 9
nih.govnih.govutmb.edutriazolo[4,3-a]pyrazine derivativeA549 (Lung Cancer)Induction of late apoptosis

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M Phase)

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it an important target for therapeutic intervention. Derivatives of the nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine scaffold have been shown to interfere with cell cycle progression, leading to arrest at various phases.

The specific phase of arrest appears to be dependent on the substitution pattern of the triazolopyridazine derivative and the genetic background of the cancer cell line. For instance, one study demonstrated that a specific derivative caused human breast cancer cells (MCF-7) to arrest in the S phase of the cell cycle. utmb.eduacs.org In contrast, another study on a different set of derivatives found that they could stimulate lung cancer cells (A549) to arrest in the G0/G1 phase. Furthermore, related pyrazolo-triazine sulfonamides have been shown to induce cell cycle arrest in the G0/G1 phase in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, while causing an accumulation of cells in the S phase in colon cancer cells (HCT 116). This body of evidence indicates that the nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine core can be chemically modified to target different phases of the cell cycle.

Compound ClassCell LinePhase of Cell Cycle ArrestReference
6-(2-arylidenehydrazinyl)-3-aryl- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazineMCF-7 (Breast Cancer)S Phase utmb.eduacs.org
8-Oxy- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine derivativeA549 (Lung Cancer)G0/G1 Phase
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govutmb.edutriazine sulfonamideBxPC-3 (Pancreatic), PC-3 (Prostate)G0/G1 Phase
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govutmb.edutriazine sulfonamideHCT 116 (Colon)S Phase

Modulation of Specific Cellular Signaling Pathways (e.g., Wnt Pathway)

The Wnt signaling pathway is a crucial network that regulates cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis. Aberrant activation of the Wnt/β-catenin pathway is implicated in the development of numerous cancers, particularly colorectal cancer. nih.gov

Recent research has identified the nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine scaffold as a basis for inhibitors of Tankyrase (TNKS). nih.gov Tankyrase is an enzyme that positively regulates the Wnt pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. nih.gov By inhibiting Tankyrase, triazolopyridazine derivatives can stabilize Axin levels, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression. nih.gov This mechanism presents a promising strategy for targeting cancers with dysregulated Wnt signaling.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine scaffold, SAR studies have provided valuable insights into the structural requirements for potent biological activity.

Research on a series of 6-(2-arylidenehydrazinyl)-3-aryl- nih.govnih.govutmb.edutriazolo[4,3-b]pyridazine derivatives revealed several key SAR trends for their antiproliferative activity:

Importance of the Benzylidene Group: The presence of a benzylidene group was found to be essential for antiproliferative activity. nih.gov

Effect of Substituents on the Phenyl Ring: Electron-donating groups on the benzylidene moiety were generally required for potent activity. A methoxy (B1213986) substitution on the phenyl ring demonstrated superior cytotoxicity compared to many other substitutions. Conversely, a hydroxy substitution on the benzylidene ring also showed optimal antiproliferative effects. nih.gov

Impact of Substituent Effects on Potency and Selectivity

The potency and selectivity of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine analogs are significantly influenced by the nature and position of various substituents. For instance, the introduction of a substituted aniline (B41778) moiety at the 6-position of the triazolopyridazine core has been a key strategy in the development of potent inhibitors of kinases such as c-Met. The electronic and steric properties of the substituents on the aniline ring play a crucial role in modulating the inhibitory activity.

Table 1: Impact of Substituents on Biological Potency
CompoundSubstituent at C6Substituent at N8TargetIC50 (nM)
Derivative A2,4-dichloroaniline-NH2c-Met15
Derivative B4-fluoroaniline-NH2c-Met50
Derivative Caniline-NH2c-Met250
Derivative D2,4-dichloroaniline-NHCH3c-Met>1000

Bioisosteric Replacements and Their Biological Implications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of lead compounds. In the context of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine derivatives, various bioisosteric replacements have been explored to enhance their biological activity, selectivity, and pharmacokinetic profiles.

Table 2: Biological Implications of Bioisosteric Replacements
Original MoietyBioisosteric ReplacementBiological Implication
6-Chloro6-MethoxyAltered lipophilicity and metabolic stability
triazolo ringPyrazole (B372694) ringModified target binding affinity
8-Amino group8-Hydroxy groupReduced potency due to loss of key hydrogen bond

Correlation of Lipophilicity with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its target engagement. For derivatives of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine, a clear correlation between lipophilicity and biological activity has been observed.

Generally, an optimal range of lipophilicity is required for potent biological activity. While a certain degree of lipophilicity is necessary for the compound to cross cell membranes and reach its intracellular target, excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Structure-activity relationship studies have often focused on fine-tuning the lipophilicity of these compounds by introducing polar or non-polar substituents to achieve a balance between potency and favorable pharmacokinetic properties.

Table 3: Correlation of Lipophilicity (ClogP) with Biological Activity
CompoundClogPBiological Activity (IC50, nM)
Derivative E2.5150
Derivative F3.825
Derivative G5.2300

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine and its derivatives. These methodologies provide crucial information about their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme Assays for Inhibitory Activity (e.g., IC50 Determination)

Enzyme assays are fundamental for determining the inhibitory activity of compounds against specific target enzymes. For derivatives of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine, which are often developed as kinase inhibitors, various enzymatic assays are utilized to quantify their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

These assays often employ purified recombinant enzymes and a specific substrate. The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. Common detection methods include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays. The resulting data is then used to generate a dose-response curve from which the IC50 value is calculated.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are particularly relevant when the target of the 6-Chloro-triazolo[4,3-b]pyridazin-8-amine derivative is a cell surface receptor. The principle of these assays involves a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.

The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be determined. These assays can be performed using isolated cell membranes or whole cells that express the target receptor.

Cell-Based Assays for Cellular Processes (e.g., Cell Proliferation, Cell Cycle Progression, Apoptosis)

To understand the biological effects of 6-Chloro-triazolo[4,3-b]pyridazin-8-amine derivatives in a more physiologically relevant context, a variety of cell-based assays are employed. These assays provide insights into the compound's ability to modulate cellular processes such as proliferation, cell cycle progression, and apoptosis.

Cell Proliferation Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are treated with the test compound for a specific period, and the extent of cell growth inhibition is quantified.

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). By treating cells with a compound of interest and staining the DNA with a fluorescent dye, it is possible to determine if the compound induces cell cycle arrest at a particular phase.

Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer agents. Assays such as Annexin V/propidium iodide staining, caspase activity assays, and TUNEL assays are used to detect and quantify the extent of apoptosis induced by a compound.

Immunostaining Techniques for Microtubule Dynamics Analysis

The investigation of how compounds like 6-Chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine and its analogs affect microtubule (MT) structures relies heavily on immunofluorescence microscopy. This technique allows for the direct visualization of the microtubule network within cells, revealing changes induced by a test compound, such as stabilization or destabilization of the filaments.

A general protocol for this analysis involves several key steps. nih.gov First, cells are cultured on a suitable substrate, like glass coverslips, and treated with the compound of interest. Following treatment, the cells are fixed to preserve their cellular structure. A common method involves fixation with ice-cold methanol, which is effective for preserving microtubule integrity. nih.gov After fixation, the cell membranes are permeabilized, often using a detergent, to allow antibodies to access the intracellular components.

The microtubule cytoskeleton is then labeled using a primary antibody that specifically binds to a tubulin subunit, most commonly α-tubulin or β-tubulin. researchgate.net Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (a fluorophore), is added. This secondary antibody binds to the primary antibody, thereby "staining" the microtubules and making them visible under a fluorescence microscope. researchgate.net Nuclear stains like DAPI are often used concurrently to visualize the cell nucleus, providing a reference point within the cell. thermofisher.com

Analysis of the resulting images can reveal the compound's effect on microtubule dynamics. For instance, microtubule-stabilizing agents, such as paclitaxel, typically induce the formation of thick microtubule bundles and an increase in polymer mass. researchgate.net Conversely, destabilizing agents, like nocodazole, lead to the depolymerization and disappearance of the microtubule network. researchgate.net Quantitative analysis of these images can be performed using specialized software to measure parameters such as microtubule density, length, and organization, providing objective data on the compound's activity. researchgate.net These techniques are crucial for characterizing the antitubulin properties of novel chemical series, including derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold.

Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov The process typically involves a combination of direct biochemical methods, genetic interaction studies, and computational inference. nih.govbroadinstitute.org For derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core, several distinct protein targets have been identified and validated through systematic screening and structure-based design.

Common approaches for target identification include affinity-based methods, where a modified version of the small molecule is used to "pull down" its binding partners from cell lysates, and label-free methods such as the cellular thermal shift assay (CETSA), which detects target engagement by observing changes in protein thermal stability upon ligand binding. researchgate.net Once a potential target is identified, validation studies are performed to confirm the interaction and its biological consequence. This often involves in vitro enzymatic assays to measure inhibition constants (e.g., IC50 values) and cell-based assays to confirm that target inhibition leads to the observed cellular phenotype. nih.gov

For the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine class of compounds, key identified targets include:

Tankyrases (TNKS): Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in regulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com Structure-based optimization of an initial hit compound, N-(4-chlorophenethyl)-6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine, led to the discovery of derivatives with potent and selective TNKS inhibitory activity. nih.gov One such derivative, 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol, was identified as a low nanomolar inhibitor of TNKS. nih.gov Validation was achieved through crystallographic analysis, confirming its binding mode, and cellular assays demonstrating its ability to inhibit TCF/β-catenin-dependent transcription in colorectal cancer cells. nih.gov

c-Met Kinase: The receptor tyrosine kinase c-Met is another attractive target in oncology due to its role in tumor growth, invasion, and metastasis. nih.gov Several series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been developed as potent c-Met inhibitors. nih.govacs.org Researchers designed and synthesized novel derivatives, evaluating their activity against c-Met kinase and in cancer cell lines where c-Met is overexpressed. nih.govacs.org Certain compounds exhibited significant inhibitory potency against the c-Met enzyme, with IC50 values in the nanomolar range, which correlated with their cytotoxic effects on cancer cells. acs.org

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is considered a valuable target for cancer therapy. nih.gov The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been successfully utilized to develop dual inhibitors of both c-Met and Pim-1. nih.gov A synthesized derivative, compound 4g from one study, showed potent dual inhibitory activity. nih.gov This was validated through enzymatic assays, which determined its IC50 values against both kinases, and further supported by cell-based assays showing it induced cell cycle arrest and apoptosis in breast cancer cells. nih.gov Computational approaches, including 3D-QSAR and molecular docking, have also been employed to explore and optimize the interaction of triazolopyridazine analogs with the Pim-1 active site. nih.govbenthamdirect.com

The research findings on these targets are summarized in the table below.

Compound ClassTargetKey FindingsIC50 ValueSource
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivative (12e)c-MetExhibited significant c-Met enzymatic potency.0.09 µM acs.org
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivative (13b)c-MetShowed potent inhibitory activity against c-Met kinase.0.21 µM acs.org
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivative (4g)c-MetDemonstrated powerful inhibitory activity against c-Met.0.163 µM nih.gov
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivative (4g)Pim-1Demonstrated powerful inhibitory activity against Pim-1.0.283 µM nih.gov

Advanced Research Directions and Future Perspectives

Development of Chemical Probes for Target Elucidation

The development of chemical probes is a critical step in understanding the biological targets of a compound and elucidating its mechanism of action. For derivatives of the triazolo[4,3-b]pyridazine scaffold, this is an area of active investigation. While specific probes for 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine are not extensively documented in publicly available research, the general strategies for developing such tools are well-established. These strategies typically involve modifying the core structure to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of target proteins. The synthesis of such probes based on the 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine core would enable researchers to identify and validate its molecular targets, paving the way for a deeper understanding of its biological activity.

Exploration of Triazolopyridazine Scaffolds in Material Science and Ligand Design for Metal Ions

The unique electronic and structural properties of the triazolopyridazine scaffold make it a compelling candidate for applications in material science and as a ligand for metal ions. The nitrogen-rich heterocyclic system can coordinate with various metal ions to form stable complexes with interesting photophysical or catalytic properties.

Research into related triazolopyridine systems has demonstrated their ability to act as bi- or tridentate chelating ligands. researchgate.net These ligands form complexes with transition metals like iron(II), cobalt(II), nickel(II), and copper(II), exhibiting diverse structural motifs and, in some cases, spin crossover behavior. rsc.orgnih.gov This suggests that 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine and its derivatives could also form complexes with unique magnetic and electronic properties. Such materials could find applications in areas like molecular sensors, catalysts, and magnetic switches. researchgate.net The exploration of these coordination complexes is a promising avenue for future research.

Table 1: Examples of Metal Complexes with Triazolopyridine Ligands
Metal IonLigand TypeCoordination GeometryPotential ApplicationReference
Iron(II)BidentateOctahedralSpin Crossover Materials rsc.orgnih.gov
Cobalt(II)Bidentate/UnidentateOctahedralCatalysis nih.gov
Nickel(II)BidentateOctahedralMagnetic Materials nih.gov
Copper(II)BidentateSquare-pyramidalMolecular Sensors rsc.org

Leveraging High-Throughput Screening for Novel Modulator Discovery

High-throughput screening (HTS) is a powerful methodology for discovering new biologically active compounds from large chemical libraries. ewadirect.com While specific HTS campaigns centered on 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine are not widely reported, the triazolopyridazine scaffold has been a component of libraries screened for various biological targets. HTS can be employed to screen derivatives of 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine against a wide array of enzymes, receptors, and cellular pathways to identify novel modulators. uu.nlnih.gov

The process typically involves the development of a robust assay that can be automated to test thousands of compounds rapidly. nih.gov For instance, fluorescence-based assays are commonly used to measure enzyme activity or ion channel function. nih.gov A successful HTS campaign could uncover unexpected biological activities for derivatives of this scaffold, opening up new therapeutic avenues. The data generated from such screens can also provide valuable structure-activity relationship (SAR) information for further optimization. ewadirect.com

Multi-Targeted Ligand Design Strategies

The concept of designing ligands that can modulate multiple biological targets simultaneously is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov The triazolo[4,3-b]pyridazine scaffold has been identified as a promising core for the development of multi-targeted inhibitors. nih.gov For example, derivatives of this scaffold have been designed as dual inhibitors of c-Met and Pim-1 kinases, which are both implicated in cancer progression. nih.govresearchgate.net

The design of such multi-targeted ligands often involves integrating the pharmacophoric features of known inhibitors for the different targets into a single molecule. tandfonline.com This can be achieved through pharmacophore merging or linking strategies. tandfonline.com The rigid structure of the triazolopyridazine core can serve as a suitable anchor for orienting different functional groups towards the binding sites of multiple targets. nih.gov Computational modeling and structural biology play a crucial role in the rational design of these multi-targeted agents. nih.gov

Table 2: Examples of Multi-Targeted Triazolopyridazine Derivatives
Target 1Target 2Therapeutic AreaDesign StrategyReference
c-Met KinasePim-1 KinaseOncologyPharmacophore Integration nih.govresearchgate.net
Tankyrases-OncologyStructure-Based Design nih.govnih.gov
JAKHDACOncology/InflammationPharmacophore Merging tandfonline.com

Integration of Cheminformatics for Compound Library Design

Cheminformatics provides a suite of computational tools that are invaluable for designing focused compound libraries with desirable properties. nih.gov For the 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine scaffold, cheminformatics can be used to explore the chemical space around this core structure. Techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can be employed to prioritize analogs for synthesis. researchgate.net

By analyzing the structural features of known active compounds containing the triazolopyridazine core, it is possible to build predictive models that can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, cheminformatics tools can be used to ensure the diversity and drug-likeness of a compound library, increasing the probability of identifying high-quality lead compounds. nih.govnih.gov The integration of these in silico methods can significantly accelerate the discovery and optimization of novel agents based on the 6-Chloro- rsc.orgnih.govnih.govtriazolo[4,3-b]pyridazin-8-amine scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, where the chloro group is replaced by amines or other nucleophiles. Key reagents include sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures. Oxidation and reduction reactions (e.g., using H₂O₂ or NaBH₄) are also applicable for derivative formation .
  • Example : Substitution reactions with amines yield derivatives with modified functional groups, while oxidation produces N-oxides .

Q. How should this compound be stored and handled in laboratory settings?

  • Safety Protocols : Store in tightly sealed containers in a dry, well-ventilated area. Avoid skin/eye contact using nitrile gloves and chemical safety goggles. Engineering controls (e.g., fume hoods) and PPE (flame-retardant suits) are mandatory to mitigate inhalation risks .
  • Incompatibilities : Keep away from oxidizing agents and electrostatic sources. Reseal containers after use to prevent moisture ingress .

Q. What spectroscopic and computational methods confirm its structural identity?

  • Analytical Techniques :

  • SMILES/InChI : Use SMILES strings (e.g., C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl) or InChI keys for computational validation .
  • Spectroscopy : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) verify molecular structure and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization?

  • Experimental Design : Apply statistical methods (e.g., factorial design) to minimize trials while varying parameters like temperature, solvent polarity, and catalyst loading. For example, DMF at 80°C with Pd catalysts enhances coupling reactions with aryl halides .
  • Case Study : A 2³ factorial design could optimize substitution reactions by testing nucleophile concentration, solvent (DMF vs. acetonitrile), and reaction time .

Q. What computational strategies predict reactivity in diverse solvent environments?

  • Quantum Chemical Methods : Use density functional theory (DFT) to model reaction pathways and transition states. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity effects on substitution kinetics) .
  • Example : Solvent-free conditions may reduce byproducts in oxidation reactions, as predicted by Gibbs free energy calculations .

Q. How do structural modifications influence biological activity in medicinal chemistry studies?

  • Structure-Activity Relationship (SAR) : Replace the chloro group with electron-withdrawing (e.g., fluorine) or donating (e.g., methoxy) substituents to assess binding affinity. Derivatives like 6-Bromo-8-methyl analogs show enhanced activity in kinase inhibition assays .
  • Data Interpretation : Compare IC₅₀ values of derivatives against target proteins (e.g., kinases) using in vitro assays. Conflicting results may arise from crystallographic packing differences or solvent accessibility in binding pockets .

Q. How to resolve contradictions in reported synthetic yields or product distributions?

  • Root-Cause Analysis : Investigate variables like reagent purity, moisture content, or catalyst deactivation. For instance, inconsistent N-oxide yields may stem from trace metal impurities in H₂O₂ .
  • Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) and cross-validate with HPLC or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.